molecular formula C18H17N3O4 B1419822 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid CAS No. 1009332-12-0

2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid

Cat. No.: B1419822
CAS No.: 1009332-12-0
M. Wt: 339.3 g/mol
InChI Key: PTEUELDWMJPCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C18H17N3O4 and its molecular weight is 339.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMDA Receptor Antagonism

Research by Carling et al. (1992) has shown that 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to the chemical structure of interest, have antagonist activity at the glycine site on the NMDA receptor. This indicates potential applications in neurological research, particularly in studies related to neurotransmitter systems and neuropharmacology.

Synthesis and Chemical Reactions

Several studies have focused on the synthesis and reactions of compounds structurally similar to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid. For instance, Petasis and Patel (2000) explored the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids. Similarly, Haripriya et al. (2014) reported the synthesis of various quinoxaline derivatives, showcasing the chemical versatility and potential for creating new compounds with diverse biological activities.

Antimicrobial Applications

The research conducted by Patel and Patel (2010) demonstrates the synthesis and antimicrobial study of thiazolidinone derivatives based on fluoroquinolone and quinoxaline structures. This indicates a potential application of related compounds in the development of new antimicrobial agents.

Tautomerism Studies

D. Chapman (1966) studied the tautomerism of quinoxaline derivatives, which is relevant for understanding the chemical properties and reactivity of compounds like this compound. Such studies are crucial for predicting the behavior of these compounds in different chemical environments.

Other Research Areas

Other studies have explored various aspects of quinoxaline derivatives, including their synthesis, chemical properties, and potential applications in medicinal chemistry. For example, Kumar et al. (2009) investigated functionalized amino acid derivatives for potential use in anticancer agents.

Properties

IUPAC Name

2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-16-11-21(15-9-5-4-8-13(15)19-16)18(25)20-14(17(23)24)10-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,19,22)(H,20,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEUELDWMJPCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid
Reactant of Route 2
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid
Reactant of Route 3
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid
Reactant of Route 5
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carboxamido)-3-phenylpropanoic acid

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